molecular formula C8H8F2O3 B11785962 Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate

Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate

Cat. No.: B11785962
M. Wt: 190.14 g/mol
InChI Key: PADZXFRXOSRBBB-UHFFFAOYSA-N
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Description

Methyl2-(2-(difluoromethyl)furan-3-yl)acetate is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is notable for its inclusion of a difluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(2-(difluoromethyl)furan-3-yl)acetate typically involves the reaction of difluoromethylated intermediates with furan derivatives. One common method includes the condensation of difluoromethylated acetates with furan-3-yl intermediates under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(2-(difluoromethyl)furan-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl2-(2-(difluoromethyl)furan-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-(2-(difluoromethyl)furan-3-yl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The furan ring structure also contributes to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl2-(2-(fluoromethyl)furan-3-yl)acetate
  • Methyl2-(2-(trifluoromethyl)furan-3-yl)acetate
  • Methyl2-(2-(chloromethyl)furan-3-yl)acetate

Uniqueness

Methyl2-(2-(difluoromethyl)furan-3-yl)acetate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8F2O3

Molecular Weight

190.14 g/mol

IUPAC Name

methyl 2-[2-(difluoromethyl)furan-3-yl]acetate

InChI

InChI=1S/C8H8F2O3/c1-12-6(11)4-5-2-3-13-7(5)8(9)10/h2-3,8H,4H2,1H3

InChI Key

PADZXFRXOSRBBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(OC=C1)C(F)F

Origin of Product

United States

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